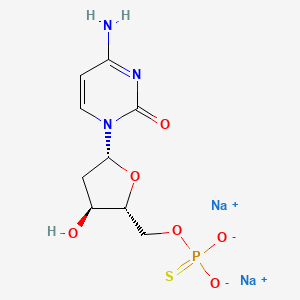

2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt

概要

説明

2’-Deoxycytidine-5’-O-monophosphorothioate sodium salt is a nucleoside analogue where one of the phosphate oxygen atoms is replaced by sulfur. This compound is used in the synthesis of DNA and has unique properties that make it valuable in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidine-5’-O-monophosphorothioate sodium salt involves the substitution of one of the oxygen atoms in the phosphate group with sulfur. This can be achieved through a series of chemical reactions starting from 2’-deoxycytidine. The process typically involves the use of phosphoramidite chemistry, where the phosphoramidite intermediate is oxidized with sulfurizing agents to introduce the sulfur atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually crystallized or lyophilized to obtain the final product .

化学反応の分析

Types of Reactions

2’-Deoxycytidine-5’-O-monophosphorothioate sodium salt undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Substitution: The compound can participate in nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Typical conditions involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

科学的研究の応用

Molecular Biology Studies

5'-dCMPS is utilized as a substrate in various biochemical assays, particularly those involving nucleic acid synthesis and modification. Its stability makes it an excellent candidate for studying enzyme kinetics and interactions with nucleic acids.

- Nucleoside Stability Studies : It has been employed in studies assessing the stability of nucleosides in various cellular environments, including human renal cell carcinoma (RCC) cell lines .

- Crystallization Studies : The compound serves as a ligand in crystallization experiments for enzymes like activation-induced cytidine deaminase (AID), which is crucial for understanding antibody diversification mechanisms .

Cancer Research

The compound has shown promise in cancer research, particularly in understanding cellular proliferation and apoptosis mechanisms.

- Cell Proliferation Studies : In studies involving human intestinal Caco-2 cell lines and peripheral blood mononuclear cells (PBMCs), 5'-dCMPS has been used to assess its effects on cell growth and differentiation .

- Therapeutic Potential : The compound's ability to inhibit specific cellular pathways makes it a candidate for developing therapeutic agents targeting cancer cells.

Antiviral Applications

Research indicates that 5'-dCMPS exhibits antiviral properties against a range of viruses. Its structural modifications contribute to its efficacy in inhibiting viral replication.

- Mechanism of Action : The compound acts by interfering with viral RNA synthesis, making it a potential candidate for antiviral drug development .

Case Study 1: Stability Assessment

In a study published by Sigma-Aldrich, 5'-dCMPS was evaluated for its stability under physiological conditions. The findings indicated that the compound remained stable over extended periods, making it suitable for long-term experiments in cellular environments .

Case Study 2: Antiviral Activity

A study reported significant antiviral activity of 5'-dCMPS against various viruses, demonstrating its potential as a therapeutic agent. The mechanism involved the inhibition of viral RNA polymerase activity, thereby reducing viral load in infected cells .

作用機序

The compound exerts its effects by mimicking natural nucleotides and incorporating into DNA during synthesisThe molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

類似化合物との比較

Similar Compounds

2’-Deoxycytidine-5’-monophosphate: Lacks the sulfur atom and has different chemical properties.

2’-Deoxyguanosine-5’-monophosphate: Contains a different nucleobase and has distinct biological functions.

2’-Deoxyadenosine-5’-monophosphate: Another nucleotide analogue with unique applications.

Uniqueness

2’-Deoxycytidine-5’-O-monophosphorothioate sodium salt is unique due to the presence of the sulfur atom, which imparts different chemical reactivity and biological activity compared to its oxygen-containing counterparts .

生物活性

2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt (5'-dCMPS) is a nucleotide analog that has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer therapies. This compound is a modified form of deoxycytidine monophosphate where the non-bridging oxygen of the phosphate group is replaced with a sulfur atom, enhancing its biological stability and activity.

5'-dCMPS has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₈N₃O₅PS

- Molecular Weight : 363.3 g/mol

- Purity : Typically ≥98% as determined by HPLC.

The biological activity of 5'-dCMPS primarily involves its role as a substrate and inhibitor in various enzymatic reactions, particularly those involving nucleotides. The phosphorothioate modification enhances binding affinity to nucleic acid-binding proteins and can alter the phosphorylation state of nucleotides, impacting cellular signaling pathways.

Antiviral Activity

Research indicates that 5'-dCMPS exhibits significant antiviral properties. Its mechanism involves:

- Inhibition of Viral Replication : Studies have shown that 5'-dCMPS can inhibit the replication of several viruses by interfering with viral RNA synthesis.

- Activation of Immune Responses : As a nucleotide analog, it may stimulate immune responses through pathways involving pattern recognition receptors (PRRs).

Anticancer Properties

5'-dCMPS has been investigated for its potential in cancer therapy:

- Induction of Apoptosis : In vitro studies demonstrate that 5'-dCMPS can induce apoptosis in cancer cell lines, including renal cell carcinoma (RCC) cells.

- Enhancement of Chemotherapeutic Efficacy : It has been shown to enhance the effectiveness of certain chemotherapeutic agents by modulating cellular pathways related to drug resistance.

Study 1: Antiviral Efficacy

A study conducted on the efficacy of 5'-dCMPS against the influenza virus revealed that treatment with this compound resulted in a significant reduction in viral titers in infected cells. The mechanism was attributed to its ability to inhibit viral RNA polymerase activity.

Study 2: Cancer Cell Line Response

In a comparative study using human renal cell carcinoma (SN12C) lines, 5'-dCMPS demonstrated higher cytotoxicity compared to unmodified nucleotides. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting its potential as an adjunct therapy.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What is the biochemical role of 2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt in DNA synthesis and repair?

This compound serves as a critical substrate for enzymes like CDP kinase (EC 2.7.4.6), which phosphorylates it to dCTP, a direct precursor for DNA polymerases during replication and repair . Methodologically, researchers should verify its purity (≥96% via HPLC) and optimize its concentration (typically 10–100 µM) in polymerase-driven reactions (e.g., PCR) to avoid off-target effects. Storage at −20°C in neutral pH buffers ensures stability .

Q. How should researchers handle and store this compound to maintain experimental integrity?

Key considerations:

- Solubility : Dissolve in nuclease-free water (200 mg/4 mL) to avoid precipitation .

- Storage : Aliquot and store at −20°C; avoid freeze-thaw cycles to prevent hydrolysis of the monophosphorothioate group .

- Contaminants : Test for residual phosphatase activity in enzymatic assays using colorimetric phosphate detection kits .

Q. What molecular techniques commonly utilize this compound?

It is integral to:

- Reverse transcription : Acts as a dCTP analog to study retroviral polymerase fidelity .

- ARMS-PCR : Enhances specificity in mutation detection by modulating nucleotide incorporation efficiency .

- Metabolic flux analysis : Track nucleotide pool dynamics using isotopic labeling (e.g., ¹³C/¹⁵N variants) .

Advanced Research Questions

Q. How can researchers resolve contradictions in nucleotide incorporation efficiency between in vitro and cellular systems?

Discrepancies often arise from differences in intracellular dNTP concentrations (e.g., 2–200 µM in mammalian cells vs. 10–500 µM in vitro). To address this:

- Use LC-MS to quantify endogenous dCTP levels in cell lysates .

- Adjust in vitro reaction conditions (e.g., Mg²⁺ concentration, pH 7.4–8.2) to mimic cellular environments .

- Compare incorporation rates using time-resolved crystallography or single-molecule FRET .

Q. How does the monophosphorothioate modification influence DNA replication fidelity compared to unmodified dCMP?

The sulfur substitution at the phosphate oxygen alters steric and electronic properties, leading to:

- Reduced incorporation rates : Quantify via stopped-flow kinetics (e.g., 30–50% lower efficiency in Taq polymerase) .

- Error-prone synthesis : Use sequencing (e.g., Illumina) to detect mismatches in PCR products generated with thioate-modified nucleotides .

- Applications : Study mutagenic pathways in cancer or antiviral resistance mechanisms .

Q. Key Methodological Notes

特性

IUPAC Name |

disodium;4-amino-1-[(2R,4S,5R)-5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O6PS.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(18-8)4-17-19(15,16)20;;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,20);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJQBADFSZKQQM-CDNBRZBRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)([O-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)([O-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3Na2O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。